Methyl 5-bromo-4,6-dimethylnicotinate

Description

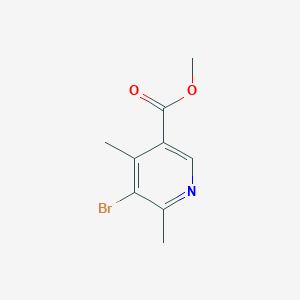

Methyl 5-bromo-4,6-dimethylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with bromine at position 5, methyl groups at positions 4 and 6, and a methyl ester at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its bromine atom for further functionalization via cross-coupling reactions. Its steric and electronic properties are influenced by the methyl substituents, which enhance stability and modulate reactivity .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3 |

InChI Key |

RHMACOFOSAMNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1C(=O)OC)C)Br |

Origin of Product |

United States |

Preparation Methods

Alternative Synthetic Routes via Bromination and Coupling Reactions

Studies on related nicotinate derivatives suggest that methyl 5-bromo-4,6-dimethylnicotinate can also be synthesized via:

- Bromination of methyl 4,6-dimethylnicotinate: Selective bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) starting from methyl 5-bromonicotinate derivatives to introduce substituents at other positions, which can be adapted for this compound synthesis.

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Analytical Data

- Yield and Purity: The hydrolysis step to obtain 5-bromo-4,6-dimethylnicotinic acid achieves a high yield of 79%, indicating an efficient conversion process.

- Spectroscopic Characterization: LCMS analysis of the acid intermediate shows molecular ion peaks at m/z = 232, 233 (M+H), confirming the expected molecular weight.

- Related Synthetic Advances: Research on methyl 5-bromonicotinate derivatives has demonstrated effective coupling reactions using palladium catalysts and copper bronze under nitrogen atmosphere, which can be adapted to synthesize substituted nicotinates including this compound.

Summary and Expert Notes

- The most reliable preparation method involves hydrolysis of the corresponding nitrile to the acid, followed by esterification to the methyl ester.

- Alternative routes include direct bromination of methyl 4,6-dimethylnicotinate or palladium-catalyzed coupling methods for functionalization.

- Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity.

- Analytical data support the identity and purity of intermediates and final products, ensuring reproducibility in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

- Substituted nicotinates.

- Oxidized or reduced derivatives.

- Coupled aromatic compounds .

Scientific Research Applications

Methyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-dimethylnicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

| Compound Name | CAS No. | Substituents | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | 5-Br, 4,6-diCH₃, COOCH₃ | ~248.03 (estimated) | High steric bulk, moderate lipophilicity | [4, 8] |

| Methyl 5-bromo-4-hydroxynicotinate | 41668-13-7 | 5-Br, 4-OH, COOCH₃ | Similar to target | Increased polarity due to -OH; lower stability under acidic conditions | [4] |

| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | 5-Br, 4,6-diCl, COOCH₂CH₃ | 298.95 | Higher MW, electronegative Cl enhances electrophilic reactivity | [2, 7] |

| 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2 | Pyrimidine ring, 5-Br, 4,6-diCH₃ | 187.04 | Pyrimidine core (2 N atoms); lower MW, used in heterocyclic synthesis | [5, 6] |

| Methyl 6-bromo-5-methylnicotinate | 2459-09-8 | 6-Br, 5-CH₃, COOCH₃ | Similar to target | Positional isomerism alters steric/electronic profiles | [10] |

Substituent Effects on Reactivity

- Bromine vs. Chlorine : Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7) exhibits higher electrophilicity due to chlorine’s electronegativity, favoring nucleophilic aromatic substitution compared to the methyl-substituted target compound .

- Hydroxyl vs. Methyl Groups : Methyl 5-bromo-4-hydroxynicotinate (CAS 41668-13-7) is more polar and prone to hydrogen bonding, reducing its membrane permeability compared to the lipophilic methyl groups in the target compound .

- Pyridine vs. Pyrimidine Cores : 5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2) has two nitrogen atoms, increasing basicity and enabling diverse coordination chemistry, unlike the single-nitrogen pyridine system in the target compound .

Physicochemical Properties

- Lipophilicity : this compound’s methyl groups enhance lipophilicity (predicted logP ~3.4) compared to hydroxylated analogues (e.g., Methyl 5-bromo-4,6-dihydroxynicotinate, logP ~1.5) .

- Thermal Stability : 5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2) has a melting point of 162–164°C, while ethyl esters (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) exhibit lower thermal stability due to longer alkyl chains .

Biological Activity

Methyl 5-bromo-4,6-dimethylnicotinate (MBDMN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions of the nicotinic acid framework. The synthesis typically involves the bromination of 4,6-dimethylnicotinic acid, followed by esterification with methanol.

Synthesis Overview:

- Bromination : The compound is synthesized through bromination of 4,6-dimethylnicotinic acid using N-bromosuccinimide (NBS) in a suitable solvent.

- Esterification : The resulting acid is then treated with methanol in the presence of an acid catalyst to yield MBDMN.

Antiviral Properties

Recent studies have highlighted the antiviral potential of MBDMN, particularly against viral targets such as SARS-CoV-2. In vitro assays demonstrated that MBDMN exhibits significant inhibitory activity against viral replication.

- Inhibition Assays : Compounds similar to MBDMN showed IC50 values in the nanomolar range against viral proteases, indicating strong antiviral properties. For example, derivatives were reported with IC50 values ranging from 40 nM to 53 nM against SARS-CoV-2 main protease (M pro) .

Antioxidant Activity

MBDMN has also been evaluated for its antioxidant capabilities. The presence of multiple methyl groups in its structure may contribute to its ability to scavenge free radicals.

- DPPH Assay : In antioxidant assays such as the DPPH radical scavenging test, MBDMN demonstrated a notable capacity to reduce oxidative stress, which is crucial for preventing cellular damage .

Case Studies and Research Findings

- Antiviral Efficacy Against SARS-CoV-2 :

- Cytotoxicity Assessments :

- Comparative Studies :

Data Table: Biological Activity Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C9H10BrN |

| IC50 (SARS-CoV-2 M pro) | ~40-53 nM |

| Antioxidant Activity | Significant in DPPH assay |

| Cytotoxicity (VeroE6) | No cytotoxicity at ≤10 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-bromo-4,6-dimethylnicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a pre-functionalized nicotinate scaffold (e.g., using N-bromosuccinimide in dimethylformamide) followed by methylation under basic conditions (e.g., KOH/CH₃I). Reaction optimization should focus on solvent polarity (DMF enhances bromination efficiency) and temperature control to minimize side products like dehalogenated derivatives. Monitoring via TLC and HPLC ensures intermediate purity .

- Key Parameters :

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT | 65–75 | >90 |

| Methylation | CH₃I, KOH, THF | 80–85 | >95 |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methyl groups at δ 2.4–2.6 ppm (singlets for 4,6-dimethyl) and the ester methyl at δ 3.9–4.1 ppm. The aromatic proton (H-2) appears as a doublet (δ 8.2–8.5 ppm) due to coupling with H-3 .

- MS : Molecular ion peaks at m/z 257/259 (M⁺, Br isotope pattern). Fragmentation patterns should include loss of COOCH₃ (44 amu) and Br (80 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting or missing signals in NMR?

- Methodological Answer : Discrepancies may arise from tautomerism, impurities, or crystallographic packing effects. For example, if H-2 shows unexpected splitting, use 2D NMR (COSY, NOESY) to confirm coupling networks. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify conformational isomers .

Q. What crystallographic strategies (e.g., SHELX refinement) are effective for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Structure Solution : Direct methods (SHELXT) for phase estimation.

Refinement : Anisotropic displacement parameters for Br and methyl groups. Validate using R-factors (R₁ < 0.05) and residual electron density maps .

Q. How can researchers analyze byproducts formed during synthesis, such as dehalogenated or dimerized derivatives?

- Methodological Answer : Employ LC-MS/MS to detect low-abundance byproducts. For example, a dehalogenated derivative (methyl 4,6-dimethylnicotinate) would lack Br isotope peaks in MS. Isolation via preparative HPLC followed by ¹³C NMR can confirm structural differences. Mechanistic studies (DFT calculations) can identify pathways favoring undesired side reactions .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed melting points.

- Hypothesis : Impurities or polymorphic forms.

- Validation :

- DSC/TGA : Measure thermal behavior to detect polymorph transitions.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- Elemental Analysis : Confirm stoichiometry (e.g., C: 46.2%; H: 4.3%; N: 5.4%) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.